Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate
Description
Properties
Molecular Formula |
C17H22FNO3 |
|---|---|
Molecular Weight |
307.36 g/mol |
IUPAC Name |
tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C17H22FNO3/c1-11-5-6-12(18)9-14(11)13-7-8-19(10-15(13)20)16(21)22-17(2,3)4/h5-6,9,13H,7-8,10H2,1-4H3 |
InChI Key |
PPWAKKGLULDEPW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2CCN(CC2=O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 5-fluoro-2-methylbenzylamine with tert-butyl 4-oxopiperidine-1-carboxylate under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Here's an article focusing on the applications of Tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate, with data and insights from verified sources.
Scientific Research Applications
This compound is a synthetic organic compound characterized by a complex structure. This compound is used in scientific research, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis and Derivatives
The synthesis of this compound involves chemical reactions including carbonyl group modifications and nucleophilic substitutions. Its derivatives are synthesized to explore biological activities.
Table 1: Derivatives of this compound
| Compound Name | Similarity | Unique Features |
|---|---|---|
| This compound | High | Enhanced binding to CFTR |
| Tert-butyl 4-(3,4-difluorophenyl)-3-oxopiperidine-1-carboxylate | Moderate | Dual fluorination enhances enzyme inhibition |
| Tert-butyl 4-[4-fluoro-3-(trifluoromethyl)phenyl]-3-oxopiperidine-1-carboxylate | High | Potential for broader therapeutic applications |
Biological Activity
this compound has gained attention in medicinal chemistry because of its potential biological activities.
Inhibition of Bruton's Tyrosine Kinase
This compound can inhibit Bruton's tyrosine kinase (BTK), a critical component in B-cell receptor signaling pathways. It has demonstrated inhibitory effects on BTK activity in vitro, suggesting its potential as a therapeutic agent against certain cancers.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-fluoro-2-methylphenyl)-3-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations in Piperidine Derivatives
Key structural analogs differ in the phenyl ring substituents and their positions:
Key Observations :
Comparison of Yields and Purity :
- The target compound’s synthesis likely parallels these methods, but substituent-specific reagents (e.g., 5-fluoro-2-methylphenyl boronic acid) would be required. Purity is confirmed via LCMS (m/z 285.6 [M+H]+ in analogs; ) and elemental analysis (e.g., C: 58.02% calc. vs. 59.02% obs. in related compounds; ).
Receptor and Ion Channel Interactions ()
| Compound | Family A GPCRs | Family C GPCRs | Voltage-Gated Ion Channels | Ligand-Gated Ion Channels |
|---|---|---|---|---|
| Target Compound | ~4% (predicted) | 4% (predicted) | Moderate affinity | 6% difference vs. analogs |
| LAS-251 | 4% (observed) | 4% | Low affinity | Baseline |
| LAS-250 | 3.8% | 4% | 2–3× higher selectivity | Higher variability |
Implications :
- The 5-fluoro-2-methylphenyl group may enhance membrane permeability compared to trifluoromethyl derivatives, balancing selectivity for GPCRs and ion channels .
- The ketone at position 3 could facilitate hydrogen bonding with targets, as seen in piperidine-based inhibitors .
Physicochemical and Spectral Properties
Elemental Analysis ()
| Compound | % C (calc/obs) | % H (calc/obs) | % N (calc/obs) |
|---|---|---|---|
| Target Analog | 58.02/59.02 | 6.78/5.78 | 12.08/13.88 |
| LAS-251 Derivative | Similar | Similar | Similar |
Notes:
- Deviations in observed vs.
NMR and LCMS Data ()
- 1H NMR : Peaks at δ 5.79 (br d, J=5 Hz, 1H) and 1.37–1.44 (m, 1H) correlate with piperidine protons and tert-butyl groups.
- LCMS : m/z 285.6 [M+H]+ aligns with molecular weight ~284.3 g/mol, consistent with analogs .
Crystallographic and Hydrogen-Bonding Patterns
While direct crystallographic data for the target compound is unavailable, and suggest that SHELX and ORTEP-3 are standard tools for analyzing piperidine derivatives. Hydrogen-bonding patterns (e.g., C=O⋯H–N interactions) likely stabilize the crystal lattice, as seen in related structures .
Q & A
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
- Methodological Answer :
- Lipophilicity : Fluorine increases logP values, enhancing membrane permeability (measured via shake-flask assays) .
- Metabolic stability : The C-F bond resists oxidative degradation in liver microsome studies .
- Hydrogen bonding : ¹⁹F NMR titrations reveal weak interactions with polar amino acids in proteins .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
